molecular formula C19H12BrN3O3 B11292603 3-(4-bromophenyl)-6-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11292603
M. Wt: 410.2 g/mol
InChI Key: SFJRDJPMMFDVPY-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyphenyl group, and a carboxylic acid group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, which may involve the use of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of phenyl derivatives

    Substitution: Formation of substituted pyrazolopyridines

Scientific Research Applications

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its combination of functional groups and the pyrazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H12BrN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(3-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C19H12BrN3O3/c20-12-6-4-10(5-7-12)17-16-14(19(25)26)9-15(21-18(16)23-22-17)11-2-1-3-13(24)8-11/h1-9,24H,(H,25,26)(H,21,22,23)

InChI Key

SFJRDJPMMFDVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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